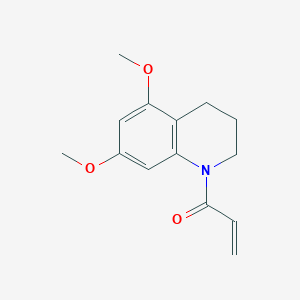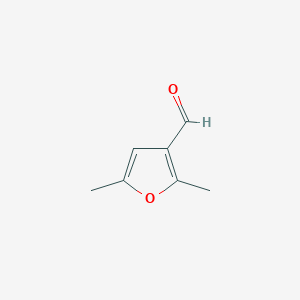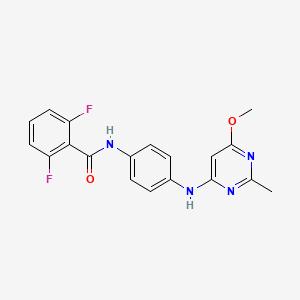![molecular formula C17H14N6O2 B2554385 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide CAS No. 2034353-76-7](/img/structure/B2554385.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide is a derivative of the 1,2,4-triazolo[4,3-a]quinoline class. These derivatives are of significant interest due to their potential anticancer properties. The structural features of these compounds are designed to interact with biological targets that are relevant in the context of cancer therapy.
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[4,3-a]quinoline derivatives involves the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA) to yield urea derivatives . This method provides good yields and allows for the introduction of diverse substituents at the quinoline core, which can be crucial for the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of the 1,2,4-triazolo[4,3-a]quinoline derivatives is characterized by analytical and spectrometrical methods, including IR, 1H NMR, 13C NMR, and MS . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the quinoline core, which are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the 1,2,4-triazolo[4,3-a]quinoline derivatives is influenced by the presence of the triazolo and quinoline moieties. These structures can participate in various chemical reactions, which can be exploited to further modify the compounds or to understand their mechanism of action in biological systems. The specific reactions that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide can undergo are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are important for their practical application as potential therapeutic agents. These properties are typically influenced by the molecular structure and the nature of the substituents. While the provided papers do not give specific details on the physical and chemical properties of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide, they are crucial for drug formulation and delivery .
Relevant Case Studies
The anticancer activity of the synthesized 1,2,4-triazolo[4,3-a]quinoline derivatives was evaluated in vitro against human neuroblastoma and human colon carcinoma cell lines using the MTT cell viability method. Some compounds showed significant cytotoxicity, while others displayed moderate cytotoxicity against both cell lines . Additionally, a broader spectrum of antitumor activity was observed in another study against the NCI 60 cell lines panel assay, with certain compounds demonstrating significant activity against most of the tested tumor cell lines . These case studies highlight the potential of 1,2,4-triazolo[4,3-a]quinoline derivatives as anticancer agents and warrant further investigation into their mechanism of action and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicological Implications
A study on SGX523, a compound structurally related to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide, highlights its species-specific metabolism by aldehyde oxidase and its toxicological implications. The metabolism of SGX523 leads to the formation of a less-soluble metabolite, potentially involved in observed obstructive nephropathy during clinical studies. This research underlines the importance of thorough metabolic evaluations early in drug development (Diamond et al., 2010) [https://consensus.app/papers/metabolism-sgx523-aldehyde-oxidase-toxicological-diamond/f9bcb4c5474e54159a63f49b23ca0cb3/?utm_source=chatgpt].
Anticancer Activity
Another study focuses on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including those structurally akin to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide, to meet structural requirements for anticancer activity. The synthesized compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, demonstrating potential therapeutic applications (Reddy et al., 2015) [https://consensus.app/papers/synthesis-reddy/9cfad75e0e8b55c6aee85b9602295162/?utm_source=chatgpt].
Anticonvulsant Activity
Research into 1-formamide-triazolo[4,3-a]quinoline derivatives reveals the anticonvulsant effects of these compounds. The study identified a specific compound with low toxicity and high efficacy in the anti-maximal electroshock potency test, suggesting its potential as a new anticonvulsant agent (Wei et al., 2010) [https://consensus.app/papers/synthesis-activity-1formamidetriazolo43aquinoline-wei/e67668d549805d0da6e735a5abc1122f/?utm_source=chatgpt].
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-25-16-7-6-14-20-21-15(23(14)22-16)10-19-17(24)12-4-5-13-11(9-12)3-2-8-18-13/h2-9H,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYDLKXPNOIIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


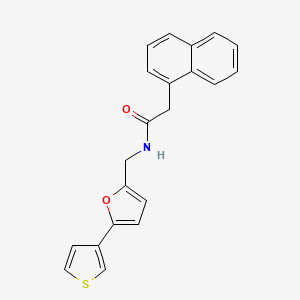
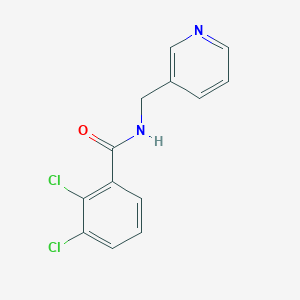
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)
![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)
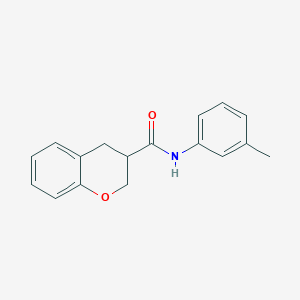
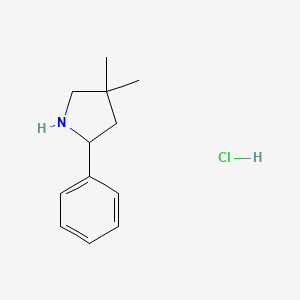
![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)
